molecular formula C20H21N3O4 B6347498 4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine CAS No. 1354927-30-2

4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Cat. No. B6347498
CAS RN: 1354927-30-2
M. Wt: 367.4 g/mol
InChI Key: WFQBCNGGEBUCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as 4-MPTMP, is a synthetic organic compound with a wide range of applications in scientific research. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological effects. It has also been used in the study of the effects of various drugs on the body, as well as in the study of the effects of different environmental factors on the body.

Mechanism of Action

The exact mechanism of action of 4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to interact with certain enzymes in the body, leading to a variety of biochemical and physiological effects. It is also believed to interact with certain receptors in the body, leading to the activation of certain pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have effects on the cardiovascular system, as well as on the nervous system. Additionally, it has been shown to have effects on the immune system, as well as on the endocrine system.
Advantages and Limitations for Laboratory Experiments
This compound has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is widely available. Additionally, it is relatively stable and has a low toxicity profile. However, it is not very soluble in water, making it difficult to use in certain experiments. Additionally, it has limited solubility in organic solvents, making it difficult to use in certain experiments.

Future Directions

There are a variety of potential future directions for 4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. One potential future direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential therapeutic applications, as well as its potential applications in the study of drug metabolism and toxicology. Additionally, further research could be done to explore its potential applications in the study of environmental factors and their effects on the body. Finally, further research could be done to explore its potential applications in the study of the effects of various drugs on the body.

Synthesis Methods

4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is most commonly synthesized through a multi-step process. The first step involves the reaction of 3-methoxyphenyl isocyanide with 3,4,5-trimethoxyphenyl isocyanide to form a urea intermediate. This intermediate is then reacted with 2-chloro-4-methylpyrimidine to produce this compound. This synthesis method is relatively simple and has been used to synthesize a variety of compounds.

properties

IUPAC Name

4-(3-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-24-14-7-5-6-12(8-14)15-11-16(23-20(21)22-15)13-9-17(25-2)19(27-4)18(10-13)26-3/h5-11H,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQBCNGGEBUCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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